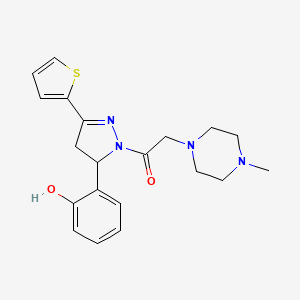

1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperazin-1-yl)ethanone

Description

The compound 1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperazin-1-yl)ethanone features a pyrazoline core substituted with a 2-hydroxyphenyl group at position 5, a thiophen-2-yl moiety at position 3, and a 4-methylpiperazinyl-acetyl side chain. The 4-methylpiperazine moiety may enhance solubility and bioavailability due to its basic nitrogen .

Properties

IUPAC Name |

1-[3-(2-hydroxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2S/c1-22-8-10-23(11-9-22)14-20(26)24-17(15-5-2-3-6-18(15)25)13-16(21-24)19-7-4-12-27-19/h2-7,12,17,25H,8-11,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLRRRBNZYJKFGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC=CC=C4O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(5-(2-hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-(4-methylpiperazin-1-yl)ethanone is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups, including a pyrazole ring, a thiophene moiety, and a piperazine substituent. Its molecular formula is , with a molecular weight of approximately 366.47 g/mol. The presence of hydroxyl and piperazine groups suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Similar Pyrazole 1 | MCF7 (breast cancer) | 39.70 |

| Similar Pyrazole 2 | A549 (lung cancer) | 11.17 |

| Target Compound | TBD | TBD |

Studies suggest that the mechanism of action may involve the induction of apoptosis through caspase activation pathways, as seen in other pyrazole derivatives .

Anti-inflammatory Effects

The compound is hypothesized to possess anti-inflammatory properties due to the presence of the pyrazole ring, which has been associated with inhibition of pro-inflammatory cytokines. The biological activity can be attributed to its ability to modulate signaling pathways involved in inflammation .

Antimicrobial Activity

Pyrazole derivatives have also demonstrated antimicrobial activity against various pathogens. The target compound's structure may enhance its interaction with microbial enzymes or membranes, leading to effective inhibition of growth .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Pyrazole derivatives can inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes.

- Receptor Modulation : Interaction with specific receptors involved in pain and inflammation pathways may contribute to its analgesic effects.

- Caspase Activation : Induction of apoptosis in cancer cells through caspase pathways is a significant mechanism for anticancer activity .

Case Studies

Several studies have focused on the biological activities of related pyrazole compounds:

- Cytotoxic Effects : A study assessing the cytotoxicity of various pyrazole derivatives found that those containing hydroxyl groups exhibited enhanced activity against breast cancer cell lines (MCF7) with IC50 values ranging from 10 to 40 µM .

- Anti-inflammatory Activity : Another investigation highlighted the anti-inflammatory potential of pyrazole compounds in animal models, demonstrating reduced edema and cytokine levels upon administration .

- Antimicrobial Testing : A series of tests showed that certain pyrazole derivatives effectively inhibited bacterial growth, suggesting a broad-spectrum antimicrobial potential .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Pyrazoline Core

Table 1: Key Structural Differences Among Analogues

Crystallographic and Conformational Insights

- Target Compound: No crystallographic data available in the provided evidence.

- Chlorophenyl Derivative : Crystal structure (R factor = 0.053) shows intramolecular H-bonding between the 2-Cl and pyrazoline NH, stabilizing the conformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.